molecular formula C20H19N3O3S B2652530 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895424-79-0

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2652530
CAS RN: 895424-79-0
M. Wt: 381.45
InChI Key: IIHLJFKSWYTPHB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation and other chemical reactions, and their structures were established using NMR and ESI-HRMS techniques. The compounds exhibited cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Activities

Another study focused on microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. This research highlighted the potential of these compounds for various therapeutic applications, including their high activity against liver and breast cancer cell lines and significant antibacterial and antifungal properties (El‐Borai et al., 2013).

Novel Heterocyclic Synthesis

A publication detailed the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study contributes to the field of chemical synthesis by providing new methods for creating complex heterocyclic compounds with potential for further biological evaluation (Fadda et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research into the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrated the potential therapeutic uses of these heterocyclic compounds. The study involved creating new chemical structures and evaluating their COX-1/COX-2 inhibition capabilities, alongside their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Another significant research effort involved the synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their evaluation against multi- and extensive drug-resistant tuberculosis strains. This study highlights the discovery of compounds with potent activity against difficult-to-treat TB strains, providing a foundation for developing new antituberculosis agents (Moraski et al., 2011).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-8-14(2)18-16(9-13)22-20(27-18)23(11-15-4-3-5-21-10-15)19(24)17-12-25-6-7-26-17/h3-5,8-10,12H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHLJFKSWYTPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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